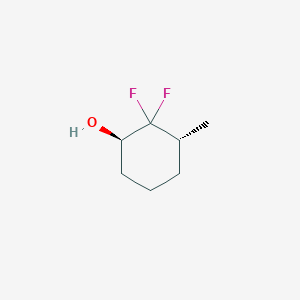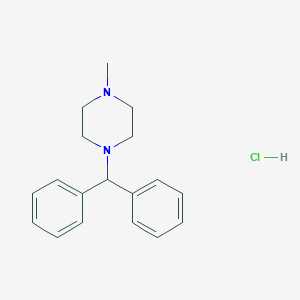
Cyclizine hydrochloride
描述
氯化环己嗪是一种哌嗪衍生物抗组胺药,主要用作止吐药和抗眩晕药。 它通常被开具以预防和治疗晕动症和眩晕引起的恶心、呕吐和头晕 。 此外,它还用于治疗术后呕吐和药物引起的呕吐 .
准备方法
化学反应分析
氯化环己嗪会发生各种化学反应:
氧化: 该化合物可以在特定条件下被氧化以形成不同的代谢物。
还原: 还原反应可以改变氯化环己嗪的结构,导致形成去甲环己嗪.
常用试剂和条件: 典型的试剂包括氧化剂、还原剂和各种溶剂,如乙腈.
科学研究应用
氯化环己嗪具有广泛的科学研究应用:
作用机制
氯化环己嗪通过多种机制发挥其作用:
组胺受体拮抗: 它阻断大脑中的组胺 H1 受体,减少组胺的作用并预防恶心和呕吐.
抗胆碱能性质: 氯化环己嗪具有抗胆碱能性质,有助于减少迷路兴奋性和前庭刺激.
中枢神经系统抑制: 该化合物具有中枢神经系统抑制作用,有助于其止吐和抗眩晕作用.
相似化合物的比较
属性
IUPAC Name |
1-benzhydryl-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-25-3 | |
| Record name | Cyclizine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclizine hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclizine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclizine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclizine hydrochloride exert its antiemetic effects?
A1: this compound primarily acts as an antagonist at histamine H1 receptors. [] This action helps to suppress the vomiting reflex, especially motion sickness, by blocking the binding of histamine to these receptors in the brain's vomiting center and the vestibular system. [, , ]
Q2: Does this compound affect other neurotransmitter systems besides histamine?
A2: Research indicates that this compound also exhibits anticholinergic properties, suggesting an interaction with muscarinic acetylcholine receptors. [, ] At higher doses, it can block the effects of serotonin. []
Q3: What is the chemical structure and molecular formula of this compound?
A3: this compound is 1-benzhydryl-4-methylpiperazine hydrochloride. Its molecular formula is C18H22N2 · HCl. []
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 302.85 g/mol. []
Q5: Is there X-ray powder diffraction data available for this compound?
A5: Yes, research has reported X-ray powder diffraction data for this compound. Its crystal structure is orthorhombic, belonging to the space group Pna21 (or Pnam), with unit cell dimensions a = 11.816(1) Å, b = 13.609(2) Å, c = 9.999(1) Å, and Z = 4. The calculated density (Dx) is 1.251 g/cm3. []
Q6: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?
A6: Several methods have been developed for the analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique offers accurate and reproducible quantification of this compound in tablets and other dosage forms. [, , , ] Reverse-phase HPLC with UV detection is frequently utilized. [, , ]
- Gas-Liquid Chromatography (GLC): This method, particularly with nitrogen-phosphorus detection, has been successfully used to measure this compound concentrations in biological samples like blood and urine. []
- Ion-Responsive Electrodes: This approach allows for the assay of this compound in tablets through potentiometric titration with sodium tetraphenylborate. []
- Spectrophotometry: Spectrophotometric methods, including modified area under the curve and mean centering of ratio spectra, provide sensitive and selective determination of this compound in various dosage forms, often in combination with other drugs. []
Q7: Have any UPLC methods been developed for the analysis of this compound and its impurities?
A7: Yes, micellar Ultra Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous analysis of this compound and its impurity, benzhydrol. [] These methods utilize a Hypersil gold C8 column and a mobile phase consisting of sodium dodecyl sulphate and acetonitrile, offering improved resolution and sensitivity compared to traditional HPLC techniques.
Q8: Are there formulations designed to enhance the delivery of this compound?
A8: Researchers are exploring intranasal dosage forms using nanocrystals of this compound to potentially improve bioavailability and achieve faster onset of action. [, ]
Q9: What is the typical pharmacokinetic profile of this compound after oral administration?
A9: Following oral administration, this compound is absorbed into the bloodstream. The peak blood concentration (Cmax) is typically observed around 2-4 hours post-dose. [, ] It undergoes hepatic metabolism, and only a small fraction of the administered dose (0.01%) is excreted unchanged in the urine within 24 hours. []
Q10: Has the bioequivalence of different this compound tablet formulations been studied?
A10: Yes, bioequivalence studies have been conducted to compare different brands of this compound tablets. Results from a randomized, open-label, single-dose study indicated bioequivalence between a test formulation and a reference product (Valoid 50 mg) based on the pharmacokinetic parameters Cmax and AUC (area under the curve). []
Q11: What are the primary clinical uses of this compound?
A11: this compound is primarily prescribed for the prevention and treatment of nausea and vomiting associated with various conditions, including:
- Motion sickness: this compound effectively reduces the symptoms of motion sickness, such as nausea, vomiting, and dizziness. [, , , , ]
- Postoperative nausea and vomiting: It can be used to prevent or treat nausea and vomiting following surgical procedures. []
- Vertigo: this compound may provide relief from vertigo, particularly when associated with inner ear disorders. [, , , ]
Q12: Are there any documented cases of this compound intoxication?
A12: Yes, accidental ingestion of this compound, primarily by children, has been reported. Symptoms of intoxication include excitement, ataxia, hallucinations, flushed face, and dilated pupils. []
Q13: How does the effectiveness of this compound in preventing motion sickness compare to other drugs like hyoscine and meclizine hydrochloride?
A13: Controlled trials have been conducted to evaluate the efficacy of this compound compared to other antiemetic agents:
- Meclizine hydrochloride: Meclizine hydrochloride and this compound share similar efficacy profiles in managing motion sickness and vertigo. [, ]
Q14: What are some areas of ongoing research related to this compound?
A14: Current research focuses on:
- Drug delivery: Developing novel drug delivery systems, such as intranasal formulations using nanocrystals, to enhance bioavailability and target specific tissues. [, ]
- Structure-activity relationships: Investigating the relationship between the chemical structure of this compound and its pharmacological activity to potentially design more potent and selective antiemetic agents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


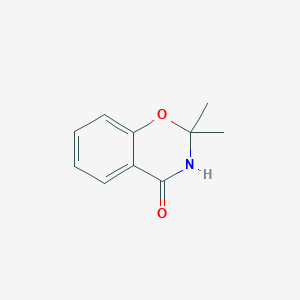
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
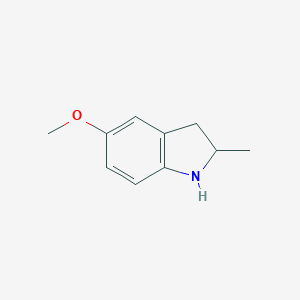
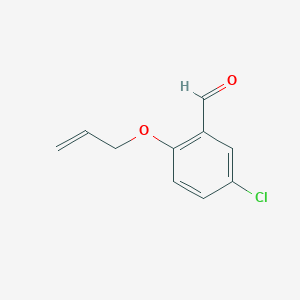
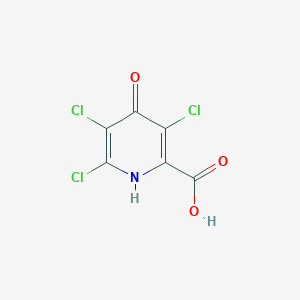
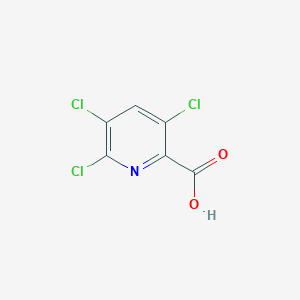
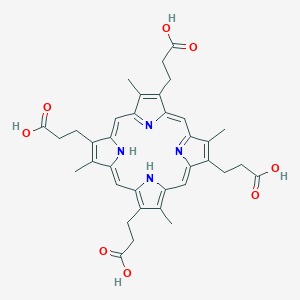
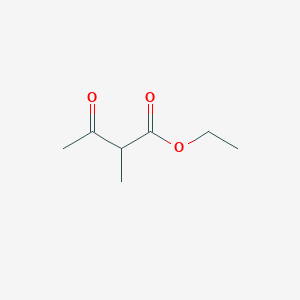
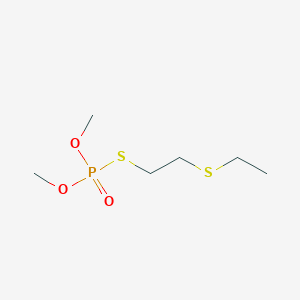
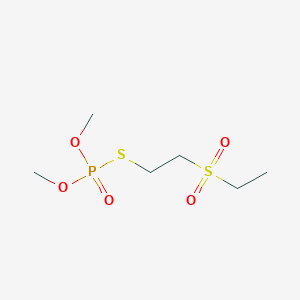
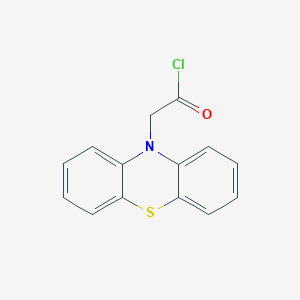
![(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
